N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)14-22-21-13(25-14)12-6-8-23(9-7-12)15(24)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXFQPOMBIZBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclocondensation of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative under basic conditions.
Benzylation: The final step involves the benzylation of the piperidine nitrogen using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
N-(2-Methoxyethyl)-4-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]Piperidine-1-Carboxamide
This analogue replaces the benzyl group with a 2-methoxyethyl chain. No bioactivity data are available, but the structural shift highlights the importance of the N-substituent in modulating solubility and target engagement .
3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperidine-1-Carboxamide
Here, the benzyl group is replaced with a 3-(trifluoromethyl)phenyl moiety.
Analogues with Alternative Heterocycles
N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aryloxyacetyl Ureas
These compounds replace the oxadiazole with a triazole-carboxylic acid group. Studies show that triazole derivatives exhibit plant growth-regulating activity, suggesting that heterocycle choice directly impacts biological function. For example, certain triazole-urea hybrids demonstrated cytokinin-like activity, whereas oxadiazoles are more associated with herbicidal effects .
N-Phenyl-4-(8-Phenyl-4,5-Dihydro-1,2-Benzoxazolo[4,5-d]Thiazol-2-yl)Piperidine-1-Carboxamide
This compound substitutes the oxadiazole with a benzoxazolothiazole fused ring system. The extended aromatic system may improve stacking interactions but increases molecular rigidity. Crystallographic studies (using SHELX software ) confirm a planar geometry, which could enhance binding to flat enzymatic active sites compared to the more flexible oxadiazole .
Functional Group Comparisons
Trifluoromethyl Group Impact
The CF₃ group is a common motif in agrochemicals due to its resistance to metabolic degradation. In N′-5-tetrazolyl-N-aroyl thioureas (), CF₃-free analogues showed herbicidal activity, but with lower persistence in biological systems compared to CF₃-containing compounds like the target molecule .
Carboxamide Linker
The carboxamide bridge in the target compound is shared with N-5-tetrazolyl-N′-aroyl ureas (), which exhibited potent cytokinin activity. This suggests the carboxamide group’s role in stabilizing hydrogen-bond networks with biological targets .
Biological Activity
N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a trifluoromethyl-substituted oxadiazole ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its biological activity.
While specific mechanisms for this compound are not fully elucidated, compounds with similar structures often interact with various protein targets, including enzymes and receptors. For instance, oxadiazole derivatives have been shown to exhibit inhibitory activity against several targets such as:
- Histone Deacetylases (HDACs)
- Carbonic Anhydrase (CA)
- Cyclooxygenases (COX)
These interactions can lead to alterations in cellular processes, potentially resulting in therapeutic effects against diseases like cancer and inflammation .
Biological Activities
Research indicates that oxadiazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Compounds in the oxadiazole class have shown cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that related oxadiazole derivatives can inhibit tumor growth in vitro .
- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties. The presence of the oxadiazole ring is often linked to enhanced activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Properties
A study explored the anticancer potential of various oxadiazole derivatives. Among these, one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa and CaCo-2 cells. This suggests that modifications to the oxadiazole structure can enhance potency against specific cancer types .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structures often exhibit favorable bioavailability due to their lipophilic nature and ability to cross biological membranes efficiently.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. A common method includes nucleophilic substitution using K₂CO₃ as a base in DMF at room temperature. For example, coupling 5-(trifluoromethyl)-1,3,4-oxadiazole-2-thiol with an alkyl/aryl chloride in the presence of K₂CO₃ (1.2 mmol) and DMF (5 mL) under stirring yields intermediates, which are further functionalized with the piperidine-carboxamide moiety. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.1 reagent:substrate), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., trifluoromethyl group at δ ~118.86 ppm as a quartet, J = 269.70 Hz) and piperidine ring conformation .
- HRMS (ESI) : For exact mass validation (e.g., observed [M+H]⁺ at m/z 290.0321 vs. calculated 290.0318) .
- X-ray crystallography : Using programs like SHELXL for refinement to resolve bond lengths/angles (e.g., mean C–C bond precision of 0.003 Å) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties of the trifluoromethyl-oxadiazole group?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20-25% Hartree-Fock exchange) improve accuracy for electron-deficient moieties like -CF₃. Calculations assess charge distribution, frontier molecular orbitals (HOMO/LUMO), and reactivity indices. For instance, the -CF₃ group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic character. Validation involves comparing computed vs. experimental NMR/IR spectra .
Q. How to resolve discrepancies in biological activity data across assays?
Conflicting results (e.g., varying IC₅₀ values in enzyme inhibition assays) require:
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Structural analysis : Co-crystallization with target proteins (e.g., kinases) to identify binding modes.
- Dose-response validation : Repetition under standardized conditions (pH, temperature) to rule out assay artifacts .
Q. What crystallographic strategies ensure accurate 3D structure determination?
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
- Refinement : SHELXL’s least-squares minimization refines anisotropic displacement parameters.
- Validation tools : Check for Ramachandran outliers (e.g., >98% residues in favored regions) and R-factors (e.g., R = 0.059, wR = 0.143) .
Q. How can in silico models predict biological targets for this compound?
- Pharmacophore mapping : Align structural features (e.g., oxadiazole as a hydrogen bond acceptor) with known inhibitors (e.g., kinase or protease targets).
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like CARM1 (coactivator-associated arginine methyltransferase 1).
- Machine learning : Train models on databases like ChEMBL to predict ADMET properties .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
